2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol
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Overview
Description
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol: is an organic compound that has garnered attention in scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a tert-butyl group, a cyclohexyliminomethyl group, and an iodine atom attached to a phenolic ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Iodo-phenol Intermediate: The starting material, a phenol derivative, undergoes iodination using iodine and a suitable oxidizing agent such as sodium iodide in the presence of an acid catalyst.
Introduction of the Cyclohexyliminomethyl Group: The iodo-phenol intermediate is then reacted with cyclohexylamine and formaldehyde under basic conditions to form the cyclohexyliminomethyl group.
Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iminomethyl group can be reduced to form amines.
Substitution: The iodine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or reduced iminomethyl derivatives.
Substitution: Compounds with substituted nucleophiles replacing the iodine atom.
Scientific Research Applications
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the iminomethyl group can interact with nucleophilic sites in biological molecules. The iodine atom may facilitate halogen bonding and influence the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
2-tert-Butyl-4-iodo-phenol: Lacks the cyclohexyliminomethyl group, resulting in different chemical properties.
6-cyclohexyliminomethyl-4-iodo-phenol: Lacks the tert-butyl group, affecting its steric and electronic characteristics.
2-tert-Butyl-6-cyclohexyliminomethyl-phenol:
Uniqueness
2-tert-Butyl-6-cyclohexyliminomethyl-4-iodo-phenol is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the tert-butyl group provides steric hindrance, the cyclohexyliminomethyl group offers potential biological activity, and the iodine atom enhances its reactivity in substitution reactions.
Properties
IUPAC Name |
2-tert-butyl-6-(cyclohexyliminomethyl)-4-iodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24INO/c1-17(2,3)15-10-13(18)9-12(16(15)20)11-19-14-7-5-4-6-8-14/h9-11,14,20H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFPAPSZMJEHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=NC2CCCCC2)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24INO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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